1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid
CAS No.: 1052595-22-8
Cat. No.: VC2264536
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052595-22-8 |
|---|---|
| Molecular Formula | C15H11N3O2 |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H11N3O2/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12/h1-10H,(H,19,20) |
| Standard InChI Key | VCSZHDIAZICEDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Identification
Structural Composition
1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid contains a pyrazole ring core with three key substituents: a phenyl group attached to the N1 position, a pyridin-3-yl group at the C5 position, and a carboxylic acid group at the C3 position. The molecular formula is C15H11N3O2, representing 15 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.
Chemical Identifiers
The compound can be identified through various chemical registry systems and notations as presented in the following table:
| Identifier Type | Value |
|---|---|
| CAS Number | 1052595-22-8 |
| Molecular Formula | C15H11N3O2 |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H11N3O2/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12/h1-10H,(H,19,20) |
| Standard InChIKey | VCSZHDIAZICEDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3 |
The compound is also registered in chemical databases such as PubChem with unique identifiers, facilitating consistent identification across research platforms.
Physical and Chemical Properties
Physical Characteristics
The physical form of 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid is typically described as a powder at room temperature. The compound contains multiple functional groups including a carboxylic acid moiety, which contributes to its acidic properties .
Derivative Forms
The compound can exist in various forms, including as a hydrochloride salt (1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride), which has the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C15H12ClN3O2 |
| Molecular Weight | 301.73 g/mol |
| CAS Number | 1172372-17-6 |
| MDL Number | MFCD11858015 |
| PubChem CID | 42943461 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The hydrochloride salt form may exhibit different solubility properties compared to the free acid form, potentially making it more suitable for certain applications where water solubility is desired .
Structural Relationships and Isomers
Related Pyrazole Compounds
The compound belongs to a broader family of pyrazole derivatives. A structurally similar isomer is 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid (CAS: 372107-42-1), which differs in the positions of the pyridinyl group (position 3 instead of 5) and the carboxylic acid group (position 4 instead of 3) . This demonstrates the versatility of pyrazole scaffolds in creating diverse chemical entities through positional isomerism.
Structure-Activity Relationships
Research on related pyrazole derivatives has shown that modifications to the basic scaffold can significantly influence biological activity. For instance, studies on pyrazole derivatives as enzyme inhibitors have demonstrated that the position and nature of substituents on the pyrazole ring can enhance or reduce potency. Though specific activity data for 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid is limited in the provided sources, the general structure suggests potential for biological activity based on similar compounds .
Comparative Analysis with Related Compounds
Structural Comparison with Isomers
The following table presents a comparison between 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid and its positional isomer:
| Feature | 1-Phenyl-5-pyridin-3-YL-1H-pyrazole-3-carboxylic acid | 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid |
|---|---|---|
| CAS Number | 1052595-22-8 | 372107-42-1 |
| Molecular Formula | C15H11N3O2 | C15H11N3O2 |
| Molecular Weight | 265.27 g/mol | 265.27 g/mol |
| Pyridinyl Position | C5 | C3 |
| Carboxylic Acid Position | C3 | C4 |
This comparison highlights how positional isomerism in pyrazole derivatives maintains the same molecular formula and weight while potentially conferring different chemical and biological properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume